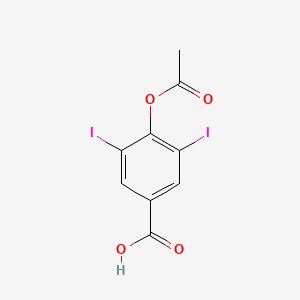

4-Acetyloxy-3,5-diiodobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Acetyloxy-3,5-diiodobenzoic acid is a chemical compound with the molecular formula C9H6I2O4 . It is a derivative of benzoic acid, which has been substituted with two iodine atoms and an acetoxy group .

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, 2-Hydroxy-3,5-diiodobenzoic acid, a similar compound, can be synthesized from salicylic acid through iodination in the presence of hydrogen peroxide . The reaction of 3,5-diiodosalicylic acid with an aminoether involves the formation of salicylic acid chloride in situ with PCl3 .Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with two iodine atoms and an acetoxy group attached . The average mass of the molecule is 431.951 Da .Wissenschaftliche Forschungsanwendungen

Plant Growth and Development

Research has shown that derivatives of 4-Acetyloxy-3,5-diiodobenzoic acid influence plant growth and development. For instance, 3,5-diiodo-4-hydroxybenzoic acid (a related compound) was found to promote the elongation of cress (Lepidium sativum) seedling roots in light conditions and inhibit auxin-induced ethylene production, suggesting a role in modulating plant growth responses to environmental stimuli (Robert, Taylor, & Wain, 2004). Another study highlighted that 3,5-dihalo-4-hydroxybenzoic acids, including 3,5-diiodo-4-hydroxybenzoic acid, significantly enhanced adventitious root formation in mung bean cuttings, pointing to potential applications in agriculture and horticulture for rooting enhancement (Riov & Yang, 1989).

Polymer Synthesis

The compound has applications in polymer synthesis, where it serves as a building block for high-molecular-weight poly(4-hydroxybenzoate)s. These polymers are synthesized through bulk condensation of 4-hydroxybenzoic acid (a core structure related to this compound) and are significant for producing materials with specific mechanical and thermal properties. The process involves various carboxylic acid anhydrides and yields polymers with high degrees of polymerization, which are essential for engineering and material science applications (Kricheldorf & Schwarz, 1984).

Biochemical Applications

Derivatives of this compound have been explored for their biochemical applications, particularly in the study of mitochondrial functions. For example, the effects of 4-benzylhydroxy-3,5-diiodobenzoic acid on oxidative phosphorylation in mitochondria have been investigated to understand its impact on cellular energy metabolism. This research provides insights into the compound's potential effects on bioenergetics and its implications in diseases where mitochondrial function is compromised (Bacigalupo & Wand, 1964).

Eigenschaften

IUPAC Name |

4-acetyloxy-3,5-diiodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6I2O4/c1-4(12)15-8-6(10)2-5(9(13)14)3-7(8)11/h2-3H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPBGCMTWXCGAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1I)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6I2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride](/img/structure/B2808294.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2808299.png)

![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-methylimidazolidin-2-one](/img/structure/B2808305.png)

![3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2808307.png)

![2-amino-3-({(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2808311.png)

![6-Bromo-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2808313.png)

![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2808316.png)